molecular formula C12H13N3O3 B2998837 1-[(4-methoxyphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1267866-44-3

1-[(4-methoxyphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B2998837
CAS RN: 1267866-44-3
M. Wt: 247.254
InChI Key: FKTIKNUZLFXZLG-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (abbreviated as 4MMPTA) is an organic compound that is used in a wide range of applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a fluorescent dye. It has a broad range of applications in the fields of chemistry, biochemistry, and biology. 4MMPTA is a relatively new compound and has only recently been studied in detail.

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives have been recognized for their antimicrobial properties. The presence of the 1,2,3-triazole moiety in the compound’s structure suggests potential use as an antimicrobial agent. Research indicates that similar structures exhibit activity against a range of bacterial and fungal pathogens .

Anticancer Research

The triazole ring system is a common feature in many anticancer agents. The methoxyphenyl group attached to the triazole could interact with various biological targets, making it a valuable scaffold for developing new anticancer drugs. Studies have shown that triazole derivatives can inhibit the growth of cancer cells by interfering with cell division and proliferation .

Anti-HIV Applications

Compounds containing the 1,2,3-triazole ring have been explored for their anti-HIV properties. The ability of these compounds to inhibit key enzymes in the HIV replication cycle makes them candidates for further investigation as potential anti-HIV medications .

Antitubercular Agents

The triazole core is also involved in the synthesis of compounds with antitubercular activity. Given the ongoing need for new treatments against drug-resistant strains of tuberculosis, the compound could serve as a starting point for the development of novel antitubercular agents .

Analgesic and Anti-inflammatory Uses

Many triazole derivatives are known to possess analgesic and anti-inflammatory properties. The compound’s structural similarity to known pain-relieving and inflammation-reducing agents suggests possible applications in this area, potentially leading to the development of new therapeutic options for pain management .

Enzyme Inhibition

Triazoles are often used in the design of enzyme inhibitors due to their ability to mimic the transition state of enzymatic reactions. This compound could be investigated for its potential to inhibit enzymes that are therapeutic targets for various diseases .

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-5-methyltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-8-11(12(16)17)13-14-15(8)7-9-3-5-10(18-2)6-4-9/h3-6H,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTIKNUZLFXZLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1CC2=CC=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-methoxyphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

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